(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-11-6-4-5-7-13(11)16(20)18-17-19(2)14-9-8-12(24(3,21)22)10-15(14)23-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMWGRRFGRIENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.47 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. The presence of the thiazole moiety in this compound contributes to its cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway .
- Molecular docking studies suggest that this compound interacts with key proteins involved in cell survival and proliferation, enhancing its anticancer efficacy .
-
Structure-Activity Relationship (SAR) :
- The methyl group at position 2 and the sulfonyl group are essential for enhancing the compound's activity. Variations in these substituents can significantly affect the biological potency .
- Compounds with similar thiazole structures have demonstrated IC50 values in the low micromolar range, indicating strong cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Other Biological Activities
In addition to its anticancer properties, there is emerging evidence that thiazole derivatives exhibit other biological activities:
- Antimicrobial Activity : Compounds containing thiazole rings have shown promising antibacterial and antifungal properties. For instance, derivatives similar to this compound have been effective against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some thiazole-based compounds have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .
Case Studies
- Study on Cytotoxic Effects : A recent study evaluated the cytotoxic effects of several thiazole derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cells, surpassing the efficacy of standard chemotherapeutics like doxorubicin .
- Molecular Dynamics Simulations : Molecular dynamics simulations have been employed to study the interactions between this compound and target proteins. The simulations revealed critical hydrophobic interactions that stabilize the binding of the compound to its targets, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzo[d]thiazol-2(3H)-ylidene Derivatives
The benzo[d]thiazole scaffold is common in several pharmacologically relevant compounds. Key structural analogs include:
Physicochemical and Spectral Comparisons
- Solubility: The methylsulfonyl group in the target compound improves aqueous solubility compared to bromo- or cyano-substituted analogs, which exhibit higher logP values .
- Spectral Data :
Reactivity and Functionalization
- Electrophilic Substitution : Bromo-substituted analogs (e.g., ) undergo Suzuki-Miyaura coupling more readily than the target compound due to the bromine’s leaving-group capability .
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key fragments:
- Benzothiazole core with a methylsulfonyl group at position 6.
- Methyl substituent at position 3 of the thiazole ring.
- 2-Methylbenzamide group linked via an imine bond in the Z-configuration.
Retrosynthetic pathways suggest sequential alkylation, sulfonation, and condensation reactions, leveraging intermediates reported in benzothiazole derivative syntheses.
Synthetic Routes and Methodologies
Construction of the Benzothiazole Core
The benzothiazole scaffold is synthesized via condensation of 2-aminothiophenol (1) with substituted benzaldehydes. For the 6-methylsulfonyl derivative, 4-methylsulfonyl-2-nitrobenzoic acid is reduced to the corresponding amine, followed by cyclization:
Nitration and Sulfonation :
- 4-Methylbenzoic acid is nitrated to introduce a nitro group at position 3.
- Sulfonation with chlorosulfonic acid yields 4-methylsulfonyl-2-nitrobenzoic acid.
Reduction and Cyclization :
Reaction Conditions :
Formation of the Imine-Linked Benzamide
The 2-methylbenzamide group is coupled via a nucleophilic acyl substitution reaction. Two methods are prevalent:
Method A: Acid Chloride Coupling
Synthesis of 2-Methylbenzoyl Chloride :
- 2-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux.
Amide Formation :
Reaction Conditions :
Method B: Carbodiimide-Mediated Coupling
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Optimization and Alternative Methods
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Alkylation | NaH, DMF, 24 h | 68 | 24 h |
| Ultrasound Condensation | Neat, 25°C | 83 | 20 min |
| Microwave Alkylation | 300 W, 100°C | 78 | 15 min |
Q & A
Q. How can researchers optimize the synthesis of (Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of:
- Temperature : Maintaining 60–80°C during condensation steps to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Reaction Time : Extended reaction times (12–24 hours) improve cyclization of the thiazole ring .
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>95% purity) and ¹H/¹³C NMR (to confirm stereochemistry and functional groups) .
Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methylsulfonyl protons at δ 3.1–3.3 ppm; aromatic protons in the benzamide moiety at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 415.12) .
- X-ray Crystallography : Resolves Z/E isomerism and dihedral angles of the thiazole ring .
- HPLC : Quantifies purity (>95%) and detects trace by-products .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderate solubility in DMSO (20–30 mg/mL) and methanol (<5 mg/mL); pre-dissolve in DMSO for biological assays .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the methylsulfonyl group. Monitor degradation via TLC or HPLC over 72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variations) for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from:
- Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8) or serum content (e.g., 10% FBS vs. serum-free media) .
- Cell Line Variability : Use isogenic cell lines and validate target expression (e.g., Western blot for enzyme/receptor levels) .
- Orthogonal Assays : Confirm activity via surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic parameters .
Q. What strategies are effective in elucidating the mechanism of action against specific enzymes or receptors?
- Methodological Answer :
- Computational Docking : Use Schrödinger Maestro or AutoDock to model interactions between the methylsulfonyl group and catalytic pockets (e.g., ATP-binding sites in kinases) .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) in suspected binding residues to validate docking predictions .
- Kinetic Assays : Measure enzyme inhibition (e.g., Kᵢ and kᵢₙₕᵢᵦ) under varying substrate concentrations to distinguish competitive/non-competitive inhibition .
Q. How can researchers design derivatives to enhance pharmacological properties while minimizing toxicity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the benzamide moiety (e.g., introduce electron-withdrawing groups at para-position to improve target affinity) .
- Prodrug Strategies : Incorporate hydrolyzable esters (e.g., acetoxymethyl) to enhance bioavailability .
- Toxicity Screening : Use HEK293 cells for preliminary cytotoxicity (CC₅₀) and hERG assays to assess cardiac risk .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Conflicting reactivity may stem from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, while protic solvents favor elimination .
- Leaving Group Strength : Replace methylsulfonyl (–SO₂Me) with stronger leaving groups (e.g., –SO₂CF₃) to enhance substitution rates .
Validate using ¹⁹F NMR to track fluorine displacement in fluorinated analogs .
Experimental Design Considerations
Q. What controls are essential when assessing this compound’s antimicrobial activity?
- Methodological Answer : Include:
- Positive Controls : Ciprofloxacin (for bacteria) or fluconazole (for fungi) at clinically relevant concentrations .
- Solvent Controls : DMSO (≤1% v/v) to rule out solvent toxicity .
- Time-Kill Assays : Monitor bactericidal/fungicidal effects over 24 hours to distinguish static vs. cidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
